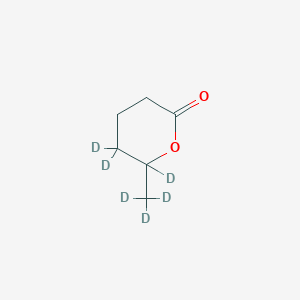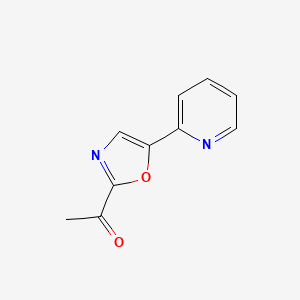
1-(5-(Pyridin-2-yl)oxazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the rings contributes to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
The synthesis of 1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate an intermediate compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking interactions, which stabilize the compound within the target site .
Comparaison Avec Des Composés Similaires
1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone can be compared with other similar compounds, such as:
1,3-oxazole derivatives: These compounds share the oxazole ring but may have different substituents, leading to variations in reactivity and biological activity.
Pyridine derivatives: Compounds with pyridine rings but different functional groups can exhibit distinct chemical and biological properties.
The uniqueness of 1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone lies in its combination of both pyridine and oxazole rings, which imparts a unique set of chemical and biological properties not found in compounds with only one of these rings .
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H8N2O2/c1-7(13)10-12-6-9(14-10)8-4-2-3-5-11-8/h2-6H,1H3 |
Clé InChI |
HPJOGBALSGPNKE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=C(O1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


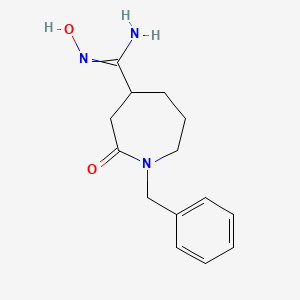
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
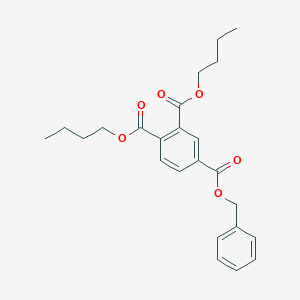
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
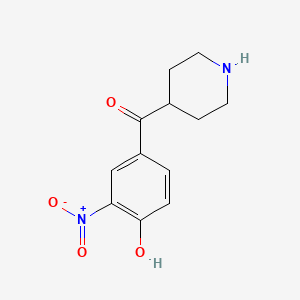

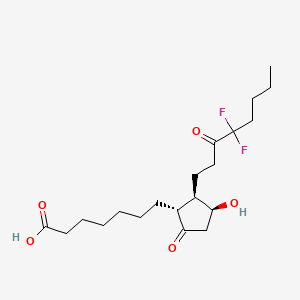
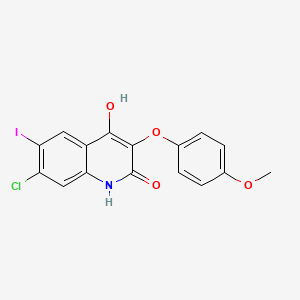
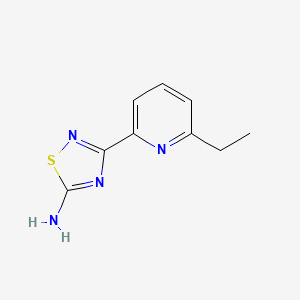
![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
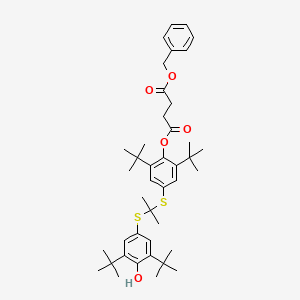
![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
